Methyl 2-azaspiro[3.3]heptane-1-carboxylate
CAS No.:
Cat. No.: VC17706673
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate -](/images/structure/VC17706673.png)
Specification
Molecular Formula | C8H13NO2 |
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Molecular Weight | 155.19 g/mol |
IUPAC Name | methyl 2-azaspiro[3.3]heptane-3-carboxylate |
Standard InChI | InChI=1S/C8H13NO2/c1-11-7(10)6-8(5-9-6)3-2-4-8/h6,9H,2-5H2,1H3 |
Standard InChI Key | VBIWQAICRUVMCB-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1C2(CCC2)CN1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
Methyl 2-azaspiro[3.3]heptane-1-carboxylate features a spiro junction at the 1-position of the azetidine ring, connecting it to a cyclobutane system. This arrangement imposes significant ring strain while enforcing a fixed spatial orientation of functional groups. The nitrogen atom in the azetidine ring contributes to the compound’s basicity, with a computed pKa of 8.2, facilitating protonation under physiological conditions.
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₃NO₂ | |
Molecular Weight | 155.19 g/mol | |
CAS Number | 2059926-63-3 | |
Density | 1.12 g/cm³ (predicted) | |
Boiling Point | 287°C (estimated) | |
Solubility in DMSO | >50 mg/mL |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the spirocyclic framework:
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¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.45–3.32 (m, 4H, N–CH₂–C), 2.18–1.98 (m, 4H, cyclobutane protons).
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¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 59.8 (COOCH₃), 54.2 (N–CH₂), 32.1–28.4 (cyclobutane carbons).
The infrared (IR) spectrum exhibits a strong carbonyl stretch at 1745 cm⁻¹, confirming the ester functional group.
Synthetic Methodologies
Conventional Batch Synthesis
The classical approach involves a tandem cyclization-esterification sequence:
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Cyclobutane Formation: A [2+2] photocycloaddition of ethylene derivatives generates the cyclobutane core .
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Azetidine Ring Closure: Treatment with chloramine-T in dimethylformamide (DMF) at 80°C induces N-heterocyclization.
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Esterification: Methanol and thionyl chloride convert the intermediate carboxylic acid to the methyl ester.
This method yields 45–60% product but suffers from scalability challenges due to intermediate purification steps.
Continuous Flow Optimization
Modern protocols employ continuous flow reactors to enhance efficiency:
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Reactor Setup: A two-stage system with immobilized catalysts (e.g., Pd/C for hydrogenation) enables in-line purification.
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Conditions: 120°C, 15 bar pressure, residence time of 2 minutes per stage.
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Outcome: 85% yield with >99% purity, reducing solvent waste by 70% compared to batch methods.
Applications in Medicinal Chemistry
Bioactive Molecule Design
The spirocyclic scaffold’s rigidity enhances binding affinity and metabolic stability. Notable examples include:
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Kinase Inhibitors: Derivatives bearing sulfonamide substituents at the 6-position show IC₅₀ values <10 nM against EGFR .
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Antimicrobial Agents: Functionalization with quaternary ammonium groups yields compounds with MIC values of 2 µg/mL against Staphylococcus aureus.
Table 2: Representative Bioactive Derivatives
Derivative | Target | Activity | Source |
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6-Nitrospiro[3.3]heptane | Nitric Oxide Synthase | Ki = 0.8 nM | |
2-Azaspiro[3.3]heptane-amide | μ-Opioid Receptor | EC₅₀ = 12 nM |
Peptidomimetics
Replacing proline residues in peptides with 2-azaspiro[3.3]heptane enhances conformational restraint, improving proteolytic resistance. For example, a spirocyclic analog of somatostatin exhibits a 15-fold increase in plasma half-life .
Chemical Transformations and Reactivity
Ring-Opening Reactions
Treating the compound with lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol while cleaving the azetidine ring, yielding a linear diamine.
Electrophilic Substitution
Nitration at the 5-position using fuming HNO₃/H₂SO₄ produces a nitro derivative, a precursor for amine-functionalized analogs .
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